molecular formula C10H20BNO3 B7957848 2-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

2-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Cat. No.: B7957848
M. Wt: 213.08 g/mol
InChI Key: HRDJPKYXNIUHMW-UHFFFAOYSA-N
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Description

2-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is an organic compound with the molecular formula C10H20BNO3. This compound is notable for its unique structure, which includes a boron atom within a dioxaborolane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO3/c1-8(2,7(12)13)11-14-9(3,4)10(5,6)15-11/h1-6H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDJPKYXNIUHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide typically involves the reaction of 2-methylpropanamide with a boronic acid derivative. One common method is the reaction of 2-methylpropanamide with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or amines.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols or amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

2-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a boron-containing pharmacophore.

    Material Science: It is used in the development of new materials with unique properties, such as boron-doped polymers.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which 2-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which can modulate the activity of enzymes or other proteins. Additionally, the dioxaborolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of an amide.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzene: Contains a benzene ring instead of an amide group.

Uniqueness

2-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is unique due to its amide functionality, which allows it to participate in a wider range of chemical reactions compared to its analogs. The presence of the amide group also enhances its solubility in polar solvents, making it more versatile in various applications.

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